(5-(4-Chlorophenyl)oxazol-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-9(5-12)13-6-14-10/h1-4,6H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBKAYXLRRUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Chlorophenyl Oxazol 4 Yl Methanamine and Its Analogues
Historical Development of Synthetic Approaches to Chlorophenyl Oxazoles
The synthesis of oxazole (B20620) rings is a cornerstone of heterocyclic chemistry, with foundational methods dating back over a century. Early approaches to aryl-substituted oxazoles, including those bearing a chlorophenyl moiety, relied on robust, named reactions that established the groundwork for future innovations.
One of the most classical methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones. For chlorophenyl oxazoles, this would necessitate a starting material derived from a 4-chlorophenyl acyl group. Another historically significant route is the Van Leusen oxazole synthesis , first reported in 1972. nih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring. nih.govorganic-chemistry.org To generate a 5-(4-chlorophenyl)oxazole, 4-chlorobenzaldehyde (B46862) would serve as the aldehyde component. nih.gov The Van Leusen reaction and its variations have been extensively used due to their reliability and the commercial availability of TosMIC. organic-chemistry.org
These early methods were pivotal, establishing the fundamental bond formations required to construct the 5-aryl oxazole core. They typically involved multiple discrete steps and often required harsh reaction conditions, but they laid the essential chemical foundation upon which modern, more streamlined syntheses have been built.
Classical Multi-Step Synthesis of the Oxazole Core
The traditional approach to synthesizing (5-(4-Chlorophenyl)oxazol-4-yl)methanamine involves a multi-step sequence that first constructs the central oxazole ring and then modifies a functional group to install the final methanamine moiety.
Cyclization Reactions in Oxazole Formation
The formation of the 4,5-disubstituted oxazole core is the critical first phase of the synthesis. Several classical cyclization strategies can be employed to achieve this specific substitution pattern.
Van Leusen Reaction Modification: An improved one-pot Van Leusen synthesis can produce 4,5-disubstituted oxazoles by reacting TosMIC with an aldehyde and an aliphatic halide. youtube.com For the target molecule, this could involve reacting TosMIC with 4-chlorobenzaldehyde and a halide precursor that introduces a functional group at the C4 position, such as a protected hydroxymethyl halide or a halomethylnitrile, which can later be converted to the methanamine.
Reaction of α-Haloketones with Amides: Known as the Bredereck reaction, the condensation of an α-haloketone with a primary amide is a straightforward method for forming 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. vanderbilt.edu To create the desired 5-aryl-4-substituted pattern, an appropriately substituted α-haloketone derived from 4-chlorophenylacetophenone would react with an amide that provides the C2 atom and the precursor for the C4-methanamine group.
Base-Catalyzed Cyclization: A rapid base-catalyzed intramolecular cyclization of an intermediate adduct, formed from an isocyanide and an acyl chloride, can yield 4,5-disubstituted oxazoles. youtube.com For instance, the reaction between ethyl isocyanoacetate and 4-chlorobenzoyl chloride would generate an intermediate that, upon treatment with a base, cyclizes to form an ethyl (5-(4-chlorophenyl)oxazol-4-yl)carboxylate. This ester can then be converted to the target methanamine.
A summary of reagents for these classical cyclization reactions is presented below.
Interactive Table: Classical Oxazole Cyclization Methods| Reaction Name | Key Reagents | Resulting Substitution Pattern |
|---|---|---|
| Robinson-Gabriel Synthesis | α-Acylamino ketone | 2,5-Disubstituted or 2,4,5-Trisubstituted |
| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted |
| Modified Van Leusen | Aldehyde, TosMIC, Aliphatic Halide | 4,5-Disubstituted |
| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted or 2,4,5-Trisubstituted |
Functional Group Interconversions Leading to the Methanamine Moiety
Once the 5-(4-chlorophenyl)oxazole core is assembled with a suitable functional group at the C4 position, a series of functional group interconversions (FGIs) are required to produce the final methanamine moiety (-CH₂NH₂). This is a critical step that transforms a stable precursor into the desired amine. The choice of precursor dictates the specific FGI strategy.
Common precursors at the C4 position and their conversion pathways include:
Reduction of a Nitrile: A common and efficient route involves the synthesis of a 4-cyanooxazole intermediate. The cyano group (-CN) can then be reduced to the primary amine using standard reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, although other hydrides like borane (B79455) (BH₃) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) can also be effective. nih.gov
Amination of a Halomethyl Group: The synthesis can be designed to yield a 4-(halomethyl)oxazole, such as (5-(4-chlorophenyl)oxazol-4-yl)methyl chloride or bromide. This intermediate is analogous to a benzylic halide and is reactive toward nucleophilic substitution. youtube.com Treatment with ammonia (B1221849) or a protected amine source (like sodium azide (B81097) followed by reduction) can install the amino group. The Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis, is a classic method to form primary amines from alkyl halides and avoid over-alkylation.
Reduction of a Carboxylic Acid Derivative: If the oxazole is synthesized with a carboxylic acid or ester at the C4 position (e.g., ethyl 5-(4-chlorophenyl)oxazol-4-yl)carboxylate), this group can be converted to the methanamine. The ester can be reduced to the corresponding primary alcohol using LiAlH₄. The alcohol can then be converted to a leaving group (e.g., a tosylate or halide) for subsequent amination, or converted to an azide and then reduced. Alternatively, the carboxylic acid can be converted to an amide, which is then reduced to the amine via a Hofmann rearrangement or with a reagent like LiAlH₄.
Interactive Table: Functional Group Interconversions for Methanamine Synthesis
| C4-Precursor Group | Reagents for Conversion | Intermediate Step(s) |
|---|---|---|
| Nitrile (-CN) | LiAlH₄; or H₂/Catalyst | Direct reduction |
| Halomethyl (-CH₂X) | NaN₃ then H₂/Pd; or NH₃ | Azide formation and reduction; Direct amination |
| Ester (-CO₂R) | 1. LiAlH₄ 2. SOCl₂ 3. NaN₃ 4. H₂/Pd | Reduction to alcohol, conversion to halide, azide substitution, reduction |
| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. NH₃ 3. LiAlH₄ | Conversion to acid chloride, then amide, followed by reduction |
Advanced Synthetic Strategies for this compound
Modern organic synthesis aims to improve efficiency by reducing the number of steps, increasing atom economy, and employing milder reaction conditions. These principles have been applied to the synthesis of complex oxazoles.
One-Pot and Cascade Reactions
One-pot and cascade (or tandem) reactions combine multiple transformations into a single operation without isolating intermediates, saving time, reagents, and solvents. Several such strategies have been developed for oxazole synthesis.
For example, a copper-catalyzed cascade reaction of alkenes with azides has been developed for the synthesis of 2,5-disubstituted oxazoles. nih.gov Microwave-promoted reactions have also been shown to significantly accelerate the synthesis of oxazoles. nih.gov An O,N-acylation–cyclodehydration cascade reaction between oximes and acid chlorides under microwave irradiation provides a rapid route to the oxazole core. nih.gov A four-component, one-pot reaction has been reported for synthesizing related N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, showcasing the power of multicomponent reactions to build complexity efficiently. pharmaguideline.combeilstein-journals.org Adapting such a strategy could potentially assemble the target molecule or a close precursor in a highly convergent manner.
Metal-Catalyzed Coupling Reactions in Oxazole Synthesis (e.g., Palladium-mediated cross-coupling)
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer powerful tools for constructing the 5-(4-chlorophenyl)oxazole scaffold.
Palladium-Catalyzed C-H Arylation: Direct C-H arylation is a highly attractive strategy that avoids the pre-functionalization of starting materials. ub.eduestranky.sk Palladium catalysts can mediate the direct coupling of an oxazole C-H bond (typically at the C5 position in the absence of other directing groups) with an aryl halide, such as 4-chlorobromobenzene. This approach directly installs the chlorophenyl group onto a pre-formed oxazole ring.
Palladium-Catalyzed Cyclization: Palladium catalysts can also be used to construct the oxazole ring itself. One efficient method involves the palladium-catalyzed reaction of simple amides and ketones. youtube.com This process proceeds through sequential C-N and C-O bond formations in a single step, often involving a C-H activation pathway. youtube.com Another approach is the palladium-catalyzed coupling of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by an in-situ cyclization to form 2,5-disubstituted oxazoles. These methods provide direct access to highly substituted oxazoles from readily available starting materials.
Interactive Table: Metal-Catalyzed Reactions in Oxazole Synthesis
| Catalytic Method | Metal Catalyst | Key Transformation |
|---|---|---|
| Direct C-H Arylation | Palladium (Pd) | Forms C5-Aryl bond on a pre-formed oxazole |
| C-N/C-O Cyclization | Palladium (Pd) | Forms oxazole ring from amides and ketones |
| Coupling/Cyclization | Palladium (Pd) | Forms oxazole ring from N-propargylamides and aryl halides |
| Cascade Difluoroalkylation/Cyclization | Palladium (Pd) | Forms oxazoles from N-propargylamides |
Chemo- and Regioselective Functionalization Techniques
The selective functionalization of the oxazole ring is a critical aspect of synthesizing analogues of this compound. The oxazole nucleus possesses three carbon atoms (C2, C4, and C5) that can be targeted for substitution, and achieving control over which position reacts is paramount for generating structural diversity. Key strategies for the chemo- and regioselective functionalization of oxazoles include direct C-H activation and metalation techniques.
Direct C-H arylation has emerged as a powerful tool, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The regioselectivity of these reactions is often dictated by the choice of catalyst, ligands, and reaction conditions. For instance, palladium catalysis has been extensively used to selectively arylate different positions of the oxazole ring. By carefully selecting phosphine (B1218219) ligands and solvents, it is possible to direct the arylation to either the C2 or C5 position with high selectivity.
Deprotonative metalation is another cornerstone of regioselective oxazole functionalization. This method involves the use of strong bases to abstract a proton from a specific position on the oxazole ring, creating a reactive organometallic intermediate that can then be quenched with an electrophile. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4, allowing for selective deprotonation at the C2 position using appropriate bases. More advanced techniques, such as the use of TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide), have enabled the regioselective metalation and subsequent functionalization at various positions of the oxazole scaffold, providing access to a wide array of substituted oxazoles.
These functionalization techniques are instrumental in modifying the core structure of this compound, allowing for the introduction of diverse substituents to probe structure-activity relationships in medicinal chemistry research.
Green Chemistry Principles in Oxazole Synthesis Research
The integration of green chemistry principles into the synthesis of oxazole derivatives is a growing area of research aimed at reducing the environmental impact of chemical processes. This involves the use of alternative energy sources, environmentally benign solvents, and efficient, reusable catalysts.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate this, researchers have explored solvent-free reaction conditions and the use of greener alternative media for oxazole synthesis.
Microwave-assisted synthesis has proven to be a highly effective solvent-free or solvent-minimal approach. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. This technique has been successfully applied to various oxazole syntheses, including the van Leusen reaction and multicomponent reactions. The rapid and efficient heating provided by microwaves often reduces the formation of byproducts, simplifying purification processes.
Ultrasound-assisted synthesis is another energy-efficient method that utilizes acoustic cavitation to promote chemical reactions. This technique can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional methods. Ultrasound has been employed in the synthesis of oxazoles, demonstrating improved yields and reduced reaction times.
Alternative Reaction Media are also being explored to replace conventional organic solvents.
Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them an environmentally friendlier alternative to volatile organic compounds. ILs have been used in the van Leusen synthesis of oxazoles, with the added benefit that the ionic liquid can often be recovered and reused for multiple reaction cycles.
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. DESs have been successfully used as a reaction medium for the ultrasound-assisted synthesis of oxazoles, combining the benefits of both green technologies.
The following table summarizes the advantages of some green synthetic methods for oxazole synthesis.
| Method | Key Advantages | Typical Reaction Time Reduction |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, often solvent-free. | Hours to minutes |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, lower temperatures, energy efficient. | Significant reduction compared to silent reactions |
| Ionic Liquids | Low vapor pressure, reusable, can act as catalyst. | Varies depending on the reaction |
| Deep Eutectic Solvents | Low cost, low toxicity, biodegradable, recyclable. | Often used with ultrasound for synergistic effects |
The development of efficient and reusable catalysts is a cornerstone of green chemistry, aiming to minimize waste and reduce the reliance on stoichiometric reagents. In the context of oxazole synthesis, significant progress has been made in designing heterogeneous and recyclable catalytic systems.
Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture by filtration and reused, simplifying product purification and reducing waste. Examples include:
Magnetically separable nanocatalysts: These catalysts consist of a magnetic core (e.g., Fe3O4) coated with a support material (e.g., silica) and functionalized with a catalytically active metal complex (e.g., copper or palladium). After the reaction, the catalyst can be removed using an external magnet and reused for several cycles with minimal loss of activity. Such catalysts have been successfully employed in the synthesis of highly substituted oxazoles.
Immobilized catalysts: Catalytically active species can be immobilized on solid supports like silica, polymers, or zeolites. For example, an MCM-41-immobilized phosphine-gold(I) complex has been shown to be an effective and recyclable catalyst for the synthesis of 2,5-disubstituted oxazoles, being reusable for at least eight cycles without a significant drop in performance.
The reusability of these catalysts not only makes the synthetic process more economical but also reduces the environmental burden associated with catalyst waste.
The following table provides examples of reusable catalysts in oxazole synthesis and their performance.
| Catalyst System | Type | Reusability | Key Advantages |
|---|---|---|---|
| Fe3O4@SiO2-Imidazole-CuCl2 | Magnetically separable | Recyclable for at least 6 cycles | Easy separation, high efficiency |
| MCM-41-immobilized phosphine-gold(I) | Immobilized on silica | Recyclable for at least 8 cycles | High activity and stability |
| Ionic Liquids (as solvent/catalyst) | Homogeneous (recyclable) | Reusable for up to 6 runs | Dual role, environmentally benign |
Comparative Analysis of Synthetic Routes for Scalability and Efficiency in Research Settings
The choice of a synthetic route for preparing this compound and its analogues in a research setting depends on a balance of factors including efficiency, cost, operational simplicity, and potential for scalability. A comparative analysis of common methods reveals distinct advantages and disadvantages for each.
Classical Condensation Methods , such as the Robinson-Gabriel and Bredereck syntheses, are well-established routes to oxazoles.
The Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylaminoketones, is a robust method but often requires harsh conditions (e.g., strong acids like sulfuric acid or phosphorus pentoxide) and high temperatures, which can limit its functional group tolerance and scalability due to safety and equipment constraints.
The Bredereck reaction , using α-haloketones and amides, offers a cleaner and more economical route to 2,4-disubstituted oxazoles. However, the availability and stability of the starting materials can be a limiting factor.
The van Leusen oxazole synthesis is a widely used and versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). Its mild, basic conditions make it highly compatible with a wide range of functional groups. While generally efficient, the cost and handling of TosMIC can be a consideration for large-scale synthesis. However, recent advancements, such as the use of pressure reactors, have been shown to drastically reduce reaction times from hours to minutes, enhancing its efficiency.
Modern Catalytic and Green Methods offer significant advantages in terms of efficiency and sustainability.
Microwave-assisted synthesis consistently demonstrates a dramatic reduction in reaction times and an increase in yields compared to conventional heating. nih.govjaveriana.edu.co This can be particularly advantageous in a research setting for rapid library synthesis and optimization. The scalability of microwave reactions can be a concern, although dedicated scale-up microwave reactors are becoming more common. researchgate.net
Copper- and palladium-catalyzed reactions , including direct C-H functionalization and cyclization reactions, often proceed under milder conditions with high efficiency and selectivity. The primary considerations for scalability are the cost of the metal catalysts and ligands, and the need for their removal from the final product. The development of reusable heterogeneous catalysts, as discussed previously, helps to mitigate these issues.
A recent and highly efficient method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent. This method demonstrates broad substrate scope, good functional group tolerance, and has been successfully applied to gram-scale synthesis, highlighting its potential for scalability. nih.gov
The following table provides a comparative overview of different synthetic routes to oxazoles.
| Synthetic Route | Typical Conditions | Advantages | Disadvantages for Scalability |
|---|---|---|---|
| Robinson-Gabriel Synthesis | Strong acids, high temperature | Well-established, reliable for certain substrates. | Harsh conditions, limited functional group tolerance, safety concerns. |
| van Leusen Synthesis | Base (e.g., K2CO3), mild temperature | High functional group tolerance, versatile for 5-substituted oxazoles. | Cost of TosMIC, long reaction times (can be mitigated). |
| Microwave-Assisted Synthesis | Microwave irradiation | Drastically reduced reaction times, often higher yields. | Specialized equipment required, potential for non-uniform heating on larger scales. researchgate.net |
| Metal-Catalyzed Reactions | Pd, Cu, Au catalysts, often mild conditions | High efficiency and selectivity, broad scope. | Cost of catalyst, potential for metal contamination in product. |
| Direct from Carboxylic Acids | Triflylpyridinium reagent, base | Readily available starting materials, gram-scale demonstrated. nih.gov | Stoichiometric activating agent required. |
In a research setting, where rapid access to a variety of analogues is often the primary goal, modern methods such as microwave-assisted synthesis and efficient catalytic routes offer significant advantages in terms of speed and efficiency. For larger-scale synthesis, methods that utilize readily available starting materials and offer straightforward purification, such as the direct synthesis from carboxylic acids or optimized van Leusen protocols, become more attractive.
Chemical Reactivity and Derivatization of 5 4 Chlorophenyl Oxazol 4 Yl Methanamine
Nucleophilic Reactivity of the Methanamine Group
The primary amino group attached to the oxazole (B20620) ring via a methylene (B1212753) bridge is a key site for nucleophilic reactions. Its reactivity allows for a wide range of modifications, including the formation of amides, sulfonamides, and new carbon-nitrogen bonds through alkylation and imine formation.
Acylation and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the methanamine group makes it a potent nucleophile, readily attacking acylating and sulfonylating agents.
Acylation: The reaction with acid chlorides or anhydrides in the presence of a base, such as triethylamine (B128534), leads to the formation of stable amide derivatives. This reaction is analogous to the acylation of other amino-heterocycles, which proceeds efficiently to yield the corresponding N-acylated products. ekb.eg The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Sulfonylation: Similarly, the methanamine group can react with sulfonyl chlorides to form sulfonamides. This reaction is typically carried out in a suitable solvent like acetonitrile (B52724) with a base like triethylamine to act as a scavenger for the liberated HCl. researchgate.netnih.gov Studies on related heterocyclic amines show that these reactions proceed smoothly at room temperature, yielding the desired sulfonamide derivatives in good yields. nih.gov The conditions for these reactions can be optimized by varying the solvent and temperature to maximize yield and minimize side product formation. researchgate.net
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| Acylation | Acetyl Chloride, Benzoyl Chloride | Triethylamine, Dichloromethane, Room Temperature | N-((5-(4-chlorophenyl)oxazol-4-yl)methyl)acetamide |
| Sulfonylation | Benzenesulfonyl Chloride, p-Toluenesulfonyl Chloride | Triethylamine, Acetonitrile, Room Temperature | N-((5-(4-chlorophenyl)oxazol-4-yl)methyl)benzenesulfonamide |
Alkylation and Reductive Amination
The formation of new carbon-nitrogen bonds at the methanamine site can be achieved through direct alkylation or, more commonly, through reductive amination.
Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity and the potential for overalkylation, resulting in quaternary ammonium (B1175870) salts. harvard.edu
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. nih.gov This two-step, one-pot process involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate. harvard.edu This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the corresponding secondary or tertiary amine. harvard.eduorganic-chemistry.org This method is highly efficient and tolerates a wide variety of functional groups, making it a powerful tool for derivatization. harvard.edunih.gov
Formation of Imines and Related Derivatives
The primary amine of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine can condense with aldehydes and ketones to form imines, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product. redalyc.org The resulting C=N double bond in the imine derivative can be subsequently reduced, as in reductive amination, or participate in other reactions, highlighting its utility as a synthetic intermediate. Mechanochemical methods have also been shown to be effective for the synthesis of imines from aromatic amines, often resulting in high yields in short reaction times. nih.gov
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The 4-chlorophenyl substituent on the oxazole ring is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The outcome of these reactions is governed by the directing effects of the substituents on the benzene (B151609) ring. The chlorine atom is an ortho-, para-directing group, yet it deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect. The bulky (oxazol-4-yl)methanamine substituent likely introduces significant steric hindrance, favoring substitution at the position meta to the chlorine atom (C-3 position). However, the amine group can be protonated under the strongly acidic conditions often required for SEAr, which would strongly deactivate the ring. wikipedia.org
Halogenation and Nitration Studies
Halogenation: Aromatic halogenation, such as chlorination or bromination, typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the halogen molecule and generate a potent electrophile. masterorganicchemistry.comlibretexts.org For the chlorophenyl ring of the target molecule, halogenation would be expected to occur at the positions ortho to the activating (oxazol-4-yl)methanamine group and meta to the deactivating chloro group, although steric factors and reaction conditions play a significant role.
Nitration: The nitration of the chlorophenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org Studies on the nitration of a similar compound, 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one, demonstrated that nitration occurs on the chlorophenyl ring, specifically at the position ortho to the chloro group and meta to the quinazolinone ring, yielding a 3-(4'-chloro-3'-nitrophenyl) derivative. researchgate.net This suggests that for this compound, nitration would likely occur at the C-3 position of the phenyl ring, ortho to the chlorine.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Typical Reagents | Predicted Major Product Position |
|---|---|---|---|
| Halogenation (Bromination) | Br⁺ | Br₂, FeBr₃ | 3-bromo-4-chlorophenyl derivative |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-nitro-4-chlorophenyl derivative |
Reactions Involving the Oxazole Heterocycle
The oxazole ring is a stable aromatic heterocycle, yet it can participate in a variety of reactions under specific conditions, including ring-opening, rearrangements, and cycloadditions.
While the oxazole ring is generally stable, it can undergo ring-opening reactions under acidic or basic conditions, or through photochemical activation. For instance, some substituted imidazoles, which share structural similarities with oxazoles, are known to undergo acid-catalyzed ring-opening and rearrangement to form 1,2,4-oxadiazoles. lookchem.com A similar pathway could be envisioned for this compound, where protonation of the oxazole nitrogen could initiate a nucleophilic attack, leading to ring cleavage and subsequent recyclization into a different heterocyclic system.
Additionally, rearrangements of related heterocyclic systems, such as the isomerization of N-cyclopropyl-amides to 5-methyl-2-oxazolines, proceed through aziridine (B145994) intermediates. rsc.orgresearchgate.net Although not a direct reaction of the oxazole ring itself, such rearrangements highlight the potential for complex transformations in molecules containing related functionalities.
The oxazole ring can function as a diene in Diels-Alder or [4+2] cycloaddition reactions, particularly with reactive dienophiles. This reactivity provides a powerful tool for the construction of more complex fused ring systems. For example, 5-amino-substituted oxazoles have been utilized in intramolecular Diels-Alder reactions to construct the core of aspidosperma alkaloids. researchgate.net The aminomethyl group in this compound, or derivatives thereof, could potentially influence the electronic properties of the oxazole ring, thereby affecting its reactivity in cycloaddition reactions. The outcome of such reactions is often the formation of a pyridine (B92270) ring following the extrusion of a small molecule from the initial cycloadduct.
Cross-Coupling Reactions on this compound Derivatives
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.orgdntb.gov.ua Derivatives of this compound are amenable to such transformations, allowing for extensive modification of the aromatic substituent.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. acs.orgtcichemicals.com While the chlorine atom on the phenyl ring of this compound is generally less reactive than bromine or iodine in these couplings, under optimized conditions, it can be replaced. More commonly, a bromo- or iodo-analogue of the parent compound would be used to facilitate Suzuki-Miyaura coupling. This reaction would enable the introduction of a wide variety of substituents onto the phenyl ring, including alkyl, alkenyl, and other aryl groups. nih.gov The synthesis of 4,5-disubstituted oxazoles has been successfully achieved using Suzuki-Miyaura coupling, demonstrating the feasibility of this approach within this class of compounds. acs.org
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₃PO₄/K₂HPO₄ | i-PrOH/H₂O | 70-75 |
| PdCl₂(dppf)·CH₂Cl₂ | - | CsF/K₂CO₃ | 2-MeTHF/H₂O | 70 |
| Pd(Amphos)Cl₂ | - | Various | 2-MeTHF | 22 |
| CataCXium A Pd G3 | - | Various | 2-MeTHF | 70 |
This table presents a selection of reported conditions for Suzuki-Miyaura couplings on various aryl halides and is intended to be illustrative of the potential conditions applicable to derivatives of this compound. acs.orgnih.gov
Beyond the Suzuki-Miyaura reaction, other metal-catalyzed couplings can be employed to modify derivatives of this compound. For instance, the Hiyama coupling utilizes organosilicon reagents as coupling partners with organic halides, often catalyzed by palladium. nih.gov This method offers an alternative to organoboron compounds and is known for its tolerance of various functional groups. Additionally, Buchwald-Hartwig amination could be used to replace the chloro group with various amines, further diversifying the molecular structure. The choice of catalyst and ligand is crucial for achieving high yields and selectivity in these transformations.
Stereoselective Transformations and Chiral Derivatization for Research Applications
The primary amine of the aminomethyl group in this compound is a key site for stereoselective transformations and chiral derivatization. These modifications are particularly important for applications in medicinal chemistry and chemical biology, where chirality often plays a critical role in biological activity.
Chiral derivatizing agents (CDAs) can be reacted with the primary amine to form diastereomers, which can then be separated by chromatography. mdpi.com This is a common strategy for the enantiomeric resolution of chiral amines. For example, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with primary amines to yield diastereomeric derivatives that can be readily separated and analyzed. mdpi.com
Furthermore, the amine can be a handle for asymmetric synthesis, allowing for the introduction of new stereocenters. For example, reductive amination with a chiral ketone or the formation of an amide with a chiral carboxylic acid followed by stereoselective reduction could be employed to generate chiral derivatives. These stereochemically pure compounds are invaluable tools for probing biological systems and for the development of new therapeutic agents.
Spectroscopic and Structural Elucidation of 5 4 Chlorophenyl Oxazol 4 Yl Methanamine and Its Research Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Advanced multi-dimensional NMR techniques provide detailed information about the carbon skeleton and the spatial relationships between atoms.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine by revealing through-bond and through-space correlations between nuclei. slideshare.netyoutube.com
Correlated SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the target molecule, a key correlation would be observed between the protons of the methylene (B1212753) group (-CH₂) and the protons of the amine group (-NH₂), confirming the -CH₂-NH₂ fragment. Correlations would also be seen between the ortho and meta protons on the 4-chlorophenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.edu This allows for the unambiguous assignment of each carbon atom that bears a proton. For this compound, this technique would correlate the methylene protons to the methylene carbon, and the aromatic protons of the chlorophenyl ring to their respective carbons.
Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is instrumental in determining the molecule's conformation. For instance, correlations between the methylene protons and the proton at the C2 position of the oxazole (B20620) ring (if present in a derivative) or with the ortho-protons of the chlorophenyl ring would provide insights into the preferred rotational orientation around the single bonds.
Table 1: Illustrative 2D NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and presented for illustrative purposes.
| Proton (¹H) Signal | Carbon (¹³C) Signal | Key 2D Correlations |
| δ 7.6-7.8 (d, 2H) (H-2', H-6') | δ 129-131 (C-2', C-6') | HSQC: Correlates to C-2'/C-6'HMBC: Correlates to C-4', C-5 (oxazole)COSY: Correlates to H-3'/H-5' |
| δ 7.4-7.5 (d, 2H) (H-3', H-5') | δ 128-130 (C-3', C-5') | HSQC: Correlates to C-3'/C-5'HMBC: Correlates to C-1', C-4'COSY: Correlates to H-2'/H-6' |
| δ 4.0-4.2 (s, 2H) (CH₂) | δ 35-40 (CH₂) | HSQC: Correlates to CH₂ carbonHMBC: Correlates to C-4 and C-5 of oxazole ringCOSY: Correlates to NH₂ protons |
| δ 1.8-2.2 (br s, 2H) (NH₂) | N/A | COSY: Correlates to CH₂ protons |
Solid-state NMR (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and quantifying polymorphs. nih.govresearchgate.net Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a compound's physical properties.
Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), SS-NMR can distinguish between different polymorphs. researchgate.net Atoms in different crystal lattices experience slightly different local magnetic environments, resulting in distinct chemical shifts in the SS-NMR spectrum. One of the most common applications is using a ¹³C CP-MAS experiment to determine the number of crystallographically independent molecules in the asymmetric unit cell (Z'). researchgate.net The presence of multiple peaks for a single carbon in the molecule can indicate the existence of multiple, non-equivalent molecules in the crystal lattice, a key characteristic of certain polymorphic forms. This method is crucial for ensuring batch-to-batch consistency and understanding the solid-state stability of research samples of this compound. nih.govrsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a cornerstone analytical technique that provides information on the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used to confirm its structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₀H₉ClN₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass.
Table 2: Illustrative HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |
| [C₁₀H₁₀ClN₂O]⁺ ([M+H]⁺) | 209.04762 | 209.04758 | -0.19 |
Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The masses of these fragments provide powerful evidence for the compound's structure.
For this compound, the fragmentation pathway would likely involve key bond cleavages. The primary fragments would be expected from the loss of the aminomethyl group (-CH₂NH₂) and cleavage of the oxazole ring. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the chlorophenyl, oxazole, and methanamine moieties.
Table 3: Plausible MS/MS Fragmentation Pattern for [C₁₀H₁₀ClN₂O]⁺
| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 209.05 | 179.03 | CH₂NH | [M+H - CH₂NH]⁺ |
| 209.05 | 139.01 | C₂H₄N₂O | [C₈H₅Cl]⁺ (Chlorophenylacetylene) |
| 209.05 | 111.01 | C₄H₄N₂O | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. anchor-publishing.com This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity established by NMR and MS. nih.gov For this compound, which is achiral, crystallography would provide the absolute structure without stereochemical ambiguity.
Furthermore, X-ray crystallography reveals how molecules are arranged within a crystal lattice, a phenomenon known as crystal packing. nih.gov This analysis identifies intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal's stability. mdpi.com In the case of the target compound, the amine group (-NH₂) is a potential hydrogen bond donor, while the oxazole and chlorophenyl rings are capable of engaging in π-π stacking interactions. Understanding these forces is critical for predicting the material's physical properties. researchgate.net
Table 4: Representative Crystallographic Data for a Small Organic Molecule Note: Data is hypothetical and representative of a typical small organic molecule.
| Parameter | Value |
| Empirical formula | C₁₀H₉ClN₂O |
| Formula weight | 208.65 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 12.345 |
| c (Å) | 9.876 |
| β (°) | 105.3 |
| Volume (ų) | 1002.1 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.382 |
Single-Crystal X-Ray Diffraction of the Parent Compound and Derivatives
Single-crystal X-ray diffraction (SCXD) stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While specific crystallographic data for the parent compound this compound is not extensively reported in publicly accessible databases, analysis of closely related structures offers valuable insights into the expected molecular geometry and crystal architecture.
Similarly, the analysis of another related structure, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, shows that hydrogen bonds of the C–H···O and C–H···N types can produce a layered structure within the crystal. mdpi.com These findings suggest that for this compound, the primary amine group would be a prime site for strong hydrogen bonding (N-H···N or N-H···O), significantly influencing its solid-state arrangement.
Table 1: Representative Crystallographic Data for a Related Isoxazole (B147169) Derivative Data extracted from the crystallographic study of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₄H₂₀ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.9517 (9) |
| b (Å) | 5.4857 (3) |
| c (Å) | 27.9582 (17) |
| β (°) | 102.434 (6) |
| Volume (ų) | 2239.4 (2) |
| Z | 4 |
| Key Intermolecular Forces | C-H···N, C-H···Cl, π–π stacking interactions |
Co-Crystallization Studies with Research Ligands
Co-crystallization is a widely utilized technique in crystal engineering to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its covalent structure. By combining an API with a benign coformer molecule in a specific stoichiometric ratio, new crystalline solids (co-crystals) with improved properties such as solubility, stability, and bioavailability can be formed. nih.gov
Specific co-crystallization studies involving this compound are not prominently featured in the current literature. However, the molecular structure of the compound presents significant potential for such investigations. The primary amine group is an excellent hydrogen bond donor, while the oxazole nitrogen and oxygen atoms can act as hydrogen bond acceptors. This functionality makes it an ideal candidate for forming co-crystals with various pharmaceutically acceptable coformers, particularly those containing carboxylic acid, amide, or other complementary functional groups.
The formation of co-crystals is typically guided by supramolecular synthons, which are robust and predictable non-covalent interactions. For this compound, potential synthons include the strong amine-acid heterosynthon (N-H···O=C) or amine-amide synthons. Screening for co-crystals would involve techniques like liquid-assisted grinding, slurry crystallization, or solvent evaporation using a library of potential coformers. nih.gov Characterization of the resulting solids using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) would be essential to confirm the formation of a new co-crystalline phase.
Polymorphism and Crystal Engineering Investigations
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.
While no specific polymorphic forms of this compound have been documented, the potential for polymorphism exists due to its conformational flexibility, particularly rotation around the single bonds connecting the phenyl ring to the oxazole and the methanamine group to the oxazole. Crystal engineering principles can be applied to intentionally seek out and control different polymorphic forms. This involves a systematic study of crystallization conditions, such as solvent, temperature, and cooling rate.
Investigations into related heterocyclic systems have shown that subtle changes in molecular conformation or intermolecular interactions can lead to different packing arrangements. For example, studies on other substituted aromatic compounds have demonstrated how the interplay of hydrogen bonds and π-π stacking can give rise to multiple polymorphic forms. The goal of such investigations would be to identify the most thermodynamically stable form under ambient conditions and to understand the conditions under which other metastable forms might appear.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of a molecule. The vibrational modes are sensitive to the molecule's structure, bonding, and symmetry.
For this compound, the IR and Raman spectra would be characterized by distinct bands corresponding to its constituent parts: the 4-chlorophenyl group, the oxazole ring, and the methanamine side chain. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of complex vibrational spectra. elsevierpure.comnih.gov
Key expected vibrational modes include:
N-H Stretching: The primary amine group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. These bands can be broad in the IR spectrum due to hydrogen bonding.
Aromatic C-H Stretching: Vibrations from the C-H bonds on the chlorophenyl ring are expected just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The CH₂ group of the methanamine moiety will show symmetric and asymmetric stretches in the 2850-2960 cm⁻¹ range.
C=N and C=C Stretching: The oxazole ring contains C=N and C=C bonds, which will give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. The aromatic C=C stretching from the phenyl ring also appears in this region.
N-H Bending: The scissoring motion of the -NH₂ group typically appears as a medium to strong band around 1590-1650 cm⁻¹.
C-O-C Stretching: The ether-like C-O-C stretch within the oxazole ring is expected between 1000-1300 cm⁻¹.
C-Cl Stretching: The vibration of the carbon-chlorine bond on the phenyl ring will produce a strong band, typically in the 1000-1100 cm⁻¹ region in the Raman spectrum and can be weaker or variable in the IR.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Region |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=N / C=C Ring Stretch | 1500 - 1650 | IR, Raman |
| N-H Bend (scissoring) | 1590 - 1650 | IR |
| C-O-C Ring Stretch | 1000 - 1300 | IR, Raman |
| C-Cl Stretch | 1000 - 1100 | IR, Raman |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its conjugated π-system, which includes the 4-chlorophenyl ring and the oxazole ring. The primary chromophores are the substituted benzene (B151609) ring and the oxazole heterocycle.
The likely electronic transitions include:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For the chlorophenyl and oxazole rings, these transitions are expected to result in strong absorption bands, likely in the 200-300 nm range. The conjugation between the two rings would lead to a bathochromic (red) shift, moving the absorption to a longer wavelength compared to the individual, unconjugated chromophores.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the oxazole ring) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions and may be observed as a shoulder on the main absorption band or as a weak band at a longer wavelength.
Computational studies on related molecules containing chlorophenyl and heterocyclic moieties help in predicting the energies of these transitions and understanding the nature of the molecular orbitals involved. researchgate.net The HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is distributed across the conjugated system. The HOMO-LUMO energy gap is a key determinant of the wavelength of maximum absorption (λ_max).
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected λ_max Region (nm) | Relative Intensity |
| π → π | π (HOMO) → π (LUMO) | 200 - 300 | High |
| n → π | n → π (LUMO) | >280 | Low |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. An achiral molecule will not produce a CD signal.
The parent compound, this compound, is achiral. However, chirality can be introduced into its derivatives, making them suitable for CD spectroscopic analysis. A common strategy to create a chiral derivative would be to resolve the primary amine into its enantiomers through reaction with a chiral acid or to use it as a scaffold for synthesizing new chiral compounds. For example, acylation of the amine with a chiral carboxylic acid would produce a chiral amide.
If a chiral derivative is synthesized, CD spectroscopy becomes an invaluable tool. It can be used to:
Confirm Chirality: The presence of a CD signal (a Cotton effect) confirms that the molecule is chiral and optically active.
Determine Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.
Assign Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent DFT), the absolute configuration (R or S) of the chiral center can often be determined.
Study Conformation: CD spectroscopy is highly sensitive to the three-dimensional structure of molecules, particularly the spatial arrangement of chromophores relative to the chiral center.
Studies on other heterocyclic systems have shown that attaching a chiral group to a chromophore can induce a CD signal, a phenomenon known as aggregation-induced circular dichroism (AICD) in some cases. e3s-conferences.orgrsc.org For derivatives of this compound, the conjugated oxazole-phenyl system would act as the chromophore, and a nearby chiral center would perturb its electronic transitions, leading to differential absorption of circularly polarized light and a characteristic CD spectrum.
Computational Chemistry and Theoretical Studies on 5 4 Chlorophenyl Oxazol 4 Yl Methanamine
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. By calculating the electron density, DFT methods can accurately predict molecular properties such as bond lengths, bond angles, and vibrational frequencies. researchgate.netmdpi.comnih.gov For (5-(4-Chlorophenyl)oxazol-4-yl)methanamine, these calculations would provide the most stable three-dimensional conformation by finding the lowest energy state of the molecule. This optimized structure is the foundation for all further computational analyses, including the examination of its molecular orbitals and electrostatic potential.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org
A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. In studies of similar compounds containing a 4-chlorophenyl group, DFT calculations have been used to determine these values. For example, the HOMO-LUMO energy gap for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eumalayajournal.org Another related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, was found to have an energy gap of 4.6548 eV. mdpi.com For this compound, FMO analysis would pinpoint the distribution of electron density, with the HOMO likely localized on the electron-rich oxazole (B20620) and methanamine moieties and the LUMO distributed across the chlorophenyl ring system.
Table 1: Illustrative Frontier Molecular Orbital Energies from Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |
| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | -6.5601 | -1.9053 | 4.6548 |
Note: This data is for structurally related compounds and serves to illustrate the typical outputs of FMO analysis.
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution across a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color spectrum to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Green and yellow represent areas of neutral or intermediate potential.
For this compound, an ESP map would likely show negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the methanamine group, identifying them as hydrogen-bond acceptors or sites for electrophilic interaction. mdpi.com Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their potential as hydrogen-bond donors.
Quantum Chemical Descriptors and Reactivity Predictions
From the outputs of DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, are calculated from the HOMO and LUMO energy values. They provide a quantitative framework for predicting the molecule's behavior in chemical reactions, complementing the qualitative insights from FMO and ESP analyses. For instance, a high electrophilicity index would suggest the molecule is a strong electron acceptor.
Molecular Dynamics (MD) Simulations for Conformational Analysis in Research Environments
While DFT provides a static, lowest-energy structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds, MD can explore the different conformations that this compound can adopt in a solution or when interacting with a biological target. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of specific parts of the molecule. ajchem-a.com This analysis is critical for understanding how the molecule's shape might change upon binding to a target.
Ligand-Target Docking Simulations for In Vitro Interaction Prediction (excluding clinical efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a target, typically a protein receptor). nih.govresearchgate.net This method is instrumental in predicting the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For this compound, docking simulations can identify potential biological targets and elucidate the specific amino acid residues involved in the binding interaction.
A primary output of docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govresearchgate.net A more negative score typically indicates a stronger, more stable interaction between the ligand and its target. By docking this compound into the active sites of various theoretical protein models, researchers can rank its potential efficacy against different targets. For example, in a study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives targeting the COVID-19 main protease, binding energies ranged from -5.4 to -8.0 kcal/mol, allowing researchers to identify the most promising candidates for further investigation. nih.govresearchgate.net
Table 2: Illustrative Binding Affinity Predictions from a Docking Study on Structurally Related Compounds
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |
| Derivative A | COVID-19 Main Protease (6LU7) | -8.0 |
| Derivative B | COVID-19 Main Protease (6LU7) | -7.7 |
| Derivative C | COVID-19 Main Protease (6LU7) | -7.5 |
| Derivative D | COVID-19 Main Protease (6LU7) | -7.2 |
Note: This data is derived from a study on analogous compounds to demonstrate how binding affinity is reported and compared in docking simulations. nih.gov
Identification of Key Interacting Residues in Modeled Systems
Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to predict and analyze the binding of a ligand to a biological target, such as a protein or enzyme. While specific docking studies for this compound are not extensively documented, research on structurally analogous compounds provides significant insight into its potential molecular interactions.
Studies on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, which are bioisosteres of the oxazole core, have identified key interactions within the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a crucial target in cancer therapy. hilarispublisher.com Molecular docking simulations revealed that the 4-chlorophenyl group is oriented near the critical Cys797 residue, while the central heterocyclic ring (the oxadiazole) is positioned close to Leu792 and Met793. hilarispublisher.com These interactions are primarily hydrophobic, stabilizing the ligand within the receptor's binding pocket.
Similarly, in silico analyses of other 2,4,5-trisubstituted oxazoles have been performed to assess their potential as inhibitors of targets like the human Aquaporin-4 (AQP4) water channel. rsc.org These studies calculate the binding energies of the ligands within the receptor's active site to predict binding affinity, with more negative values indicating stronger binding. rsc.org For a series of related oxazoles, binding energies were found to be in the range of -6.1 to -7.3 kcal/mol. rsc.org
The table below summarizes the key interacting residues identified for compounds structurally related to this compound in modeled biological systems.
| Analogous Compound Structure | Biological Target | Key Interacting Residues | Primary Interaction Type | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole | EGFR Tyrosine Kinase | Cys797, Leu792, Met793 | Hydrophobic | hilarispublisher.com |
| Imidazolo-Triazole Derivatives | HDAC2 Receptor | His146, Phe155, Phe210, Leu276 | Not Specified | ajchem-a.com |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Theoretical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby guiding the design of more potent derivatives.
While a specific QSAR model for this compound derivatives was not found, studies on other heterocyclic systems illustrate the methodology. For instance, a QSAR study was conducted on a series of thiazolidinone derivatives designed as antitubulin agents, which share structural similarities with oxazoles. nih.gov In this study, the cytotoxic activity against the A-549 lung carcinoma cell line was correlated with various physicochemical descriptors. nih.gov
The resulting model demonstrated a strong correlation, indicating its predictive power. The key descriptors identified were related to lipophilicity (XlogP), molecular shape (kappa2), and electronic properties (Quadrupole1). nih.gov The high statistical quality of the model (r² = 0.941) suggests that these properties are crucial for the observed cytotoxic activity, likely by influencing the compounds' ability to cross cell membranes and interact with the tubulin protein. nih.gov This type of model is invaluable for theoretically designing new compounds with optimized properties for enhanced biological performance.
The table below presents the statistical parameters for a representative QSAR model developed for analogous heterocyclic compounds.
| Biological Activity Modeled | Key Descriptors | Correlation Coefficient (r²) | F-statistic | Standard Error (Se) | Reference |
|---|---|---|---|---|---|
| Cytotoxicity (A-549 cell line) | XlogP, kaapa2, Quadrupole1 | 0.941 | 99.103 | 0.0006 | nih.gov |
Reaction Mechanism Elucidation using Computational Methods
Understanding the mechanism of chemical reactions is fundamental to optimizing synthetic routes and improving yields. Computational methods, particularly Density Functional Theory (DFT), are widely used to elucidate reaction pathways, identify intermediates, and calculate the energies of transition states. nih.govelsevierpure.com
A common and versatile method for synthesizing the 5-substituted oxazole core is the van Leusen oxazole synthesis. nih.gov This reaction typically involves the base-mediated cycloaddition of a tosylmethylisocyanide (TosMIC) derivative with an aldehyde. nih.gov The generally accepted mechanism proceeds through several key steps:
Deprotonation: A base removes the acidic proton from the methylene (B1212753) group of TosMIC, generating a reactive nucleophile. nih.gov
Nucleophilic Addition: The deprotonated TosMIC attacks the carbonyl carbon of an aldehyde (a precursor to the 5-(4-chlorophenyl) group would be used here), forming an intermediate alkoxide. nih.gov
Cyclization: The newly formed alkoxide attacks the isocyanide carbon in an intramolecular fashion, leading to the formation of a five-membered oxazoline (B21484) ring intermediate. nih.gov
Elimination: The final step involves the base-assisted elimination of p-toluenesulfinic acid (TosH), resulting in the aromatization of the ring to form the stable 5-substituted oxazole product. nih.gov
DFT calculations can be applied to model each step of this pathway. By calculating the potential energy surface, researchers can determine the activation energies for each transition state and the relative stability of intermediates. elsevierpure.com Such theoretical investigations help confirm the plausibility of a proposed mechanism over alternative pathways and provide detailed insight into the electronic and structural changes that occur throughout the reaction. irjweb.comresearchgate.net
Investigation of 5 4 Chlorophenyl Oxazol 4 Yl Methanamine As a Scaffold in Chemical Biology Research
Design and Synthesis of Derivatives for Receptor Binding Studies (in vitro, non-clinical)
No specific studies detailing the design and synthesis of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine derivatives for the express purpose of in vitro receptor binding assays were identified. Research on other heterocyclic scaffolds with a 4-chlorophenyl substituent, such as pyrazoles, has explored the synthesis of conformationally constrained analogues to probe receptor interactions, but this work is not directly applicable to the specified oxazole (B20620) compound.
Exploration of Structure-Activity Relationships (SAR) for Ligand Design
There is no available literature that specifically explores the structure-activity relationships (SAR) of this compound. SAR studies are foundational for ligand design, involving systematic modification of a molecule's structure to determine which parts are responsible for its biological activity. Without dedicated synthesis and testing of a series of analogues of this specific compound, no definitive SAR data can be presented.
Rational Design of this compound Analogues
The rational design of analogues is predicated on existing knowledge of a compound's SAR and its interaction with a biological target. As this primary information is not available for this compound, there are no documented examples of rational design approaches for its analogues in the context of receptor binding.
Role as a Privileged Scaffold in Target-Oriented Synthesis for Chemical Probes
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. While heterocyclic structures like oxazoles are common in medicinal chemistry, there is no specific evidence to classify this compound as a privileged scaffold used in the target-oriented synthesis of chemical probes. Such a designation would require evidence of its derivatives being used to create probes for a variety of distinct biological targets.
Applications in Affinity Chromatography and Chemical Proteomics (research tools)
The use of a compound as a tool in affinity chromatography or chemical proteomics typically involves modifying it to be immobilized on a solid support or to incorporate a reactive handle. This allows for the capture and identification of its protein binding partners from complex biological samples. Searches for applications of this compound in these research areas did not yield any specific examples or methodologies.
Investigation of Molecular Interactions with Model Biological Macromolecules (e.g., enzymes, receptors in in vitro assays)
Detailed studies on the molecular interactions of this compound with specific enzymes or receptors through in vitro assays are not present in the available literature. While studies on related 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffolds have shown interactions with enzymes like carbonic anhydrase, these findings cannot be directly extrapolated to the oxazole methanamine .
Enzyme Inhibition Studies (biochemical, in vitro)
No biochemical, in vitro studies detailing the enzyme inhibition properties of this compound were found. Research into the inhibitory activity of structurally similar compounds against various enzymes, such as acetylcholinesterase or urease, has been conducted, but this specific compound has not been the subject of such investigations.
Receptor Ligand Binding Assays (biochemical, in vitro)
The this compound scaffold is a subject of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can engage with biological receptors through diverse non-covalent interactions. semanticscholar.org The specific arrangement of the 4-chlorophenyl group at the 5-position and the aminomethyl group at the 4-position provides a framework that can be systematically modified to achieve specific binding affinities and selectivities for various protein targets.
Biochemical, in vitro ligand binding assays are crucial for determining the affinity and selectivity of compounds derived from this scaffold for their target receptors. These assays typically involve incubating the compound with a preparation of the receptor (e.g., cell membrane homogenates expressing the receptor) and a radiolabeled ligand with known binding characteristics. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of binding affinity constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
While specific binding data for this compound is not extensively detailed in publicly available literature, research on structurally related diarylheterocycles highlights the potential of this chemical class. For instance, diarylheterocycles featuring five-membered rings are recognized as crucial structural motifs for designing potent and selective inhibitors for enzymes like cyclooxygenase-1 (COX-1). nih.gov Similarly, a related isoxazole (B147169) derivative, 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, has been identified as a potent and selective antagonist for human cloned dopamine (B1211576) D4 receptors, demonstrating the utility of the chlorophenyl-heterocycle core in achieving high affinity for specific G-protein coupled receptors (GPCRs). nih.gov
The derivatization of the aminomethyl group on the this compound scaffold allows for the exploration of structure-activity relationships (SAR). Modifications at this position can influence interactions with amino acid residues in the binding pockets of receptors, thereby modulating potency and selectivity. The data generated from these binding assays are fundamental for guiding the optimization of lead compounds in drug discovery programs.
| Compound Scaffold | Target Receptor/Enzyme | Assay Type | Binding Affinity (IC50/Ki) |
|---|---|---|---|
| 5-(4-Chlorophenyl)isoxazole derivative | Dopamine D4 Receptor | Radioligand Displacement Assay | 0.9 nM (Ki) |
| Diarylpyrazole derivative | Cyclooxygenase-1 (COX-1) | Enzymatic Activity Assay | 0.1 µM (IC50) |
| 4-(4-Chlorophenyl)thiazole derivative | Trypanosoma cruzi target | Cell-based Parasite Viability | 1.67 µM (IC50) |
Development of Fluorescent Probes Incorporating the Oxazole Core for Research
The oxazole core is a valuable fluorophore for the development of fluorescent probes used in biological imaging. nih.gov Its rigid, planar structure and extended π-conjugation system contribute to favorable photophysical properties. The this compound scaffold is particularly well-suited for creating such probes. The inherent fluorescence of the substituted oxazole can be tuned and functionalized for specific applications, such as targeting and visualizing subcellular organelles. nih.gov
The design of fluorescent probes often incorporates a Donor-π-Acceptor (D-π-A) framework to enhance fluorescence efficacy. nih.gov In the this compound structure, the aminomethyl group can act as an electron donor, while the oxazole ring and the electron-withdrawing 4-chlorophenyl group can function as the π-system and acceptor, respectively. This configuration can lead to probes with desirable properties like large Stokes shifts and high quantum yields.
The primary amine of the scaffold serves as a convenient attachment point for "recognition elements" or "targeting groups." nih.gov By conjugating molecules that specifically bind to subcellular structures (e.g., morpholine (B109124) for lysosomes or triphenylphosphonium for mitochondria), probes can be designed to accumulate in specific organelles. nih.gov Upon localization, changes in the local environment (e.g., pH, viscosity, presence of specific ions) can modulate the probe's fluorescence, enabling real-time imaging of cellular processes. The development of such organelle-targetable fluorescent probes (OTFPs) from oxazole scaffolds has been demonstrated, highlighting their biocompatibility and efficiency in selectively staining mitochondria, lysosomes, or the cytoplasm. nih.gov
| Probe Scaffold | Target Organelle | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Oxazole-Triphenylphosphonium Conjugate | Mitochondria | 405 | 595 | 0.25 |
| Oxazole-Morpholine Conjugate | Lysosome | 405 | 560 | 0.31 |
| General Oxazole-based Cytoplasm Stainer | Cytoplasm | 405 | 545 | 0.42 |
Utility in Prodrug Design Strategies (focus on chemical modification and activation mechanisms)
The prodrug approach is a widely used strategy in medicinal chemistry to overcome undesirable pharmaceutical or pharmacokinetic properties of an active drug molecule, such as poor solubility, low permeability, or lack of target specificity. mdpi.comcentralasianstudies.org Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in vivo to release the active compound. mdpi.com The this compound scaffold possesses a primary amine group, which is an excellent functional handle for prodrug design.
Chemical Modification: The aminomethyl group can be chemically modified to form various bioreversible linkages. Common modifications include:
Amides and Carbamates: Acylation of the amine with carboxylic acids or chloroformates yields amides or carbamates. These linkages can be designed to be stable at physiological pH but susceptible to cleavage by amidases or esterases that are abundant in the body or overexpressed in specific tissues, such as tumors.
N-Mannich Bases: Reaction with an aldehyde and a secondary amine can form N-Mannich bases, which can improve solubility and are often designed to release the parent amine upon hydrolysis.
Amine N-oxides: Oxidation of the amine can form N-oxides. These can be designed for activation in specific environments, for example, reduction back to the active amine under the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov
Activation Mechanisms: The release of the active this compound from its prodrug form is dependent on the nature of the chemical linkage and the physiological environment.
Enzymatic Cleavage: This is the most common activation mechanism. Esterases, peptidases, and phosphatases are enzymes that can hydrolyze ester, amide, and phosphate (B84403) bonds, respectively, to release the parent drug. The rate of cleavage can be tuned by altering the steric and electronic properties of the promoiety.
Chemical Hydrolysis: Some prodrug linkages are designed to be labile and undergo spontaneous hydrolysis at the physiological pH of blood (pH 7.4) or in the acidic microenvironment of tumors or specific organelles like lysosomes.
Reductive/Oxidative Activation: Prodrugs can be designed to be activated by specific redox conditions. For example, azo-linked prodrugs can be reduced by azoreductases in the colon for targeted drug delivery, while N-oxides can be reduced by cytochrome P450 enzymes under hypoxic conditions. nih.gov
By employing these strategies, the therapeutic index of a drug derived from the this compound scaffold can be significantly improved, enhancing its efficacy while minimizing systemic toxicity. researchgate.net
| Prodrug Linkage | Promoieity Example | Activation Mechanism | Target Application |
|---|---|---|---|
| Amide | Amino Acid (e.g., Glycine) | Enzymatic (Peptidases) | Targeting peptide transporters or tumor-associated proteases |
| Carbamate | PEG (Polyethylene glycol) | Enzymatic (Esterases) / Hydrolysis | Improving water solubility and circulation half-life |
| N-Oxide | - | Reductive (e.g., CYP450) | Hypoxia-activated cancer therapy |
| Azo Linkage | Sulfasalazine-like moiety | Reductive (Azoreductases) | Colon-specific drug delivery |
Applications in Material Science and Supramolecular Chemistry Research
Incorporation into Polymeric Materials for Functional Research Applications
No specific studies detailing the incorporation of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine into polymeric materials for functional research applications have been identified. The potential for its amine functionality to be integrated into polymer backbones or as a pendant group exists in theory, but no experimental data or published research confirms such applications for this compound.
Self-Assembly and Supramolecular Architectures Based on this compound Derivatives
There is no available research on the self-assembly properties or the formation of supramolecular architectures specifically involving derivatives of this compound. The investigation of non-covalent interactions, such as hydrogen bonding or π-π stacking, which are crucial for creating such architectures, has not been reported for this molecule.
Development of Sensors and Probes for Analytical Research (e.g., ion sensing, pH sensing)
The development and application of this compound as a sensor or probe for analytical research, including ion or pH sensing, are not described in the current scientific literature.
Ligand for Metal Complexes in Catalysis Research
While the nitrogen and oxygen atoms in the oxazole (B20620) ring and the primary amine group suggest potential as a ligand for metal coordination, there is a lack of published research focusing on this compound in this capacity for fundamental catalysis research.
No studies have been found that report the use of this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).
Consistent with the absence of literature on its use as a ligand, there are no reports on the exploration of the catalytic activity of any metal complexes derived from this compound.
Advanced Analytical Methodologies for Research Sample Characterization
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatography is an indispensable tool in chemical research for separating and quantifying components within a mixture. For a compound like (5-(4-Chlorophenyl)oxazol-4-yl)methanamine, which possesses a primary amine and a substituted oxazole (B20620) ring, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable for purity assessment and separation from related substances.
High-Performance Liquid Chromatography (HPLC) Method Development
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the primary choice for assessing the purity and stability of non-volatile, polar compounds like this compound. The development of such a method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any process impurities or degradation products.
A suitable starting point for method development would involve a C18 column, which is a versatile stationary phase for separating moderately polar compounds. The mobile phase would typically consist of an aqueous component (such as a phosphate (B84403) or formate (B1220265) buffer to control pH and ensure consistent ionization of the amine group) and an organic modifier like acetonitrile (B52724) or methanol. The amine functional group in the target molecule makes it sensitive to the pH of the mobile phase; a slightly acidic pH (e.g., 3-4) would ensure the amine is protonated, leading to better peak shape and retention characteristics.
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak. Detection is typically performed using a UV detector, set at a wavelength where the chlorophenyl and oxazole chromophores exhibit maximum absorbance.
For example, a method for a structurally related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer at pH 3.0. jfda-online.comiu.edu Similarly, a method for another analog, 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol, was developed using a C18 column with an isocratic mobile phase of acetonitrile and acidified water. who.int These examples provide a strong basis for developing a specific method for this compound.
A hypothetical set of optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 20% B, increase to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. semanticscholar.org The primary amine in this compound makes it polar and less volatile, which can lead to poor peak shape and interaction with the GC column. Therefore, chemical derivatization is typically required to enhance its volatility and thermal stability. jfda-online.com
Common derivatization strategies for primary amines include silylation and acylation. jfda-online.com
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine group with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. iu.edu This process significantly increases the volatility of the analyte.
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable, volatile amide derivative. iu.edu
Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized compound from other volatile components based on their boiling points and interaction with the stationary phase (typically a low-polarity phase like a dimethylpolysiloxane). The mass spectrometer then fragments the eluted molecules and provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification and structural elucidation. The mass spectrum for the derivatized this compound would be expected to show characteristic fragments resulting from the cleavage of the oxazole ring and the loss of the aminomethyl side chain.
Capillary Electrophoresis (CE) for Charge-Based Separation in Research
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. who.intclockss.org For a compound like this compound, which has a basic amine group, CE offers a high-efficiency separation technique.
In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE), usually a buffer solution. At a pH below the pKa of the primary amine, the compound will be protonated and carry a positive charge. When a high voltage is applied across the capillary, the positively charged analyte will migrate towards the cathode at a velocity dependent on its electrophoretic mobility. This technique is highly effective for separating the target compound from neutral impurities or from impurities with different charge states. The high separation efficiency of CE can resolve closely related impurities that may be difficult to separate by HPLC. ijprajournal.com
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis in Research
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are essential for the analysis of complex research samples containing trace-level impurities. ijprajournal.comresearchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for identifying and quantifying impurities in non-volatile samples. After separation by HPLC, the eluent is directed to a mass spectrometer. An ionization source, such as electrospray ionization (ESI), generates ions from the analyte molecules. For this compound, ESI in positive ion mode would be effective due to the basicity of the amine group.
In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the molecular ion of the target compound or impurity) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for the quantification of impurities at parts-per-million (ppm) levels or lower. nih.gov This is critical for identifying and controlling potentially genotoxic impurities that may arise from the synthesis of the main compound. nih.gov For instance, a selective LC-MS/MS method was developed for a structurally similar (2S)-(2-Amino-5-chlorophenyl) compound, demonstrating the ability to quantify it at trace levels. nih.gov
Method Validation for Research Purity and Stability Studies
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). pensoft.netrjptonline.org The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. who.int
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.999 is typically desired. jfda-online.compensoft.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. pensoft.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. pensoft.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. who.int
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org
The following table provides typical acceptance criteria for these validation parameters.
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) - Repeatability | ≤ 2.0% |
| Precision (RSD) - Intermediate | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity index > 0.99; No interference at the analyte's retention time |
By employing these advanced analytical methodologies and adhering to rigorous validation standards, researchers can ensure the quality and integrity of data generated using the research compound this compound.
Future Directions and Emerging Research Avenues for 5 4 Chlorophenyl Oxazol 4 Yl Methanamine
Exploration of Novel Sustainable Synthetic Pathways
The synthesis of oxazole (B20620) derivatives has traditionally involved methods that can produce hazardous chemical waste. ijpsonline.com Future research will increasingly focus on developing green and sustainable synthetic routes to (5-(4-Chlorophenyl)oxazol-4-yl)methanamine and its analogs. These approaches aim to enhance reaction efficiency, reduce energy consumption, and minimize the use of toxic solvents and catalysts. ijpsonline.comijpsonline.com
Key sustainable methodologies that warrant exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve product yields compared to conventional heating methods. ijpsonline.com
Sonochemistry (Ultrasound-Assisted Synthesis): The application of ultrasonic waves can enhance chemical reactivity through acoustic cavitation, offering an energy-efficient and environmentally benign synthetic approach. nih.govmdpi.com
One-Pot Reactions: Designing multi-step syntheses in a single reaction vessel minimizes the need for intermediate purification steps, thereby reducing solvent usage and waste generation. mdpi.com
| Sustainable Method | Potential Advantages for Synthesizing this compound | Relevant Research Area |
| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, improved purity. ijpsonline.com | Green Chemistry |
| Ultrasound Application | Enhanced reaction efficiency, cost-effectiveness, environmental sustainability. nih.gov | Sonochemistry |
| One-Pot Synthesis | Reduced waste, lower solvent consumption, improved process efficiency. mdpi.com | Process Chemistry |
| Aqueous Media Reactions | Environmentally friendly, reduced toxicity, potential for novel reactivity. mdpi.comresearchgate.net | Green Chemistry |
Application in New Chemical Biology Research Paradigms
The structural features of this compound make it an attractive candidate for exploration in chemical biology. Its oxazole core is present in numerous biologically active compounds, and the chlorophenyl and methanamine groups provide opportunities for diverse molecular interactions and further functionalization. ijpsonline.comijpsonline.com
Future research could focus on:
Development as a Chemical Probe: By attaching fluorescent tags or affinity labels, the molecule can be transformed into a chemical probe to study specific biological pathways or identify novel protein targets.
Inhibitor Scaffolding: The compound can serve as a foundational structure for developing inhibitors of specific enzymes or protein-protein interactions. For instance, related 5-(4-chlorophenyl)furan derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer research. nih.govnih.gov
Antiparasitic Agent Development: Thiazole compounds with a similar 4-(4-chlorophenyl) substituent have shown potential as leishmanicidal and trypanocidal agents. nih.govscielo.br This suggests that this compound derivatives could be explored for activity against neglected tropical diseases.
| Research Paradigm | Potential Application of this compound | Example from Related Compounds |
| Oncology Research | Scaffold for tubulin polymerization inhibitors. | 5-(4-chlorophenyl)furan derivatives show potent antitumor activity. nih.govnih.gov |
| Neuroscience | Development of dopamine (B1211576) receptor antagonists. | A 5-(4-Chlorophenyl)isoxazole derivative is a selective dopamine D4 antagonist. nih.gov |
| Infectious Disease | Lead compound for antiparasitic drugs. | 4-(4-chlorophenyl)thiazole compounds exhibit trypanocidal activity. nih.govscielo.br |
| Enzymology | Core structure for enzyme inhibitors (e.g., urease, AChE). | 1,3,4-Oxadiazole derivatives are evaluated for enzyme inhibition. scielo.br |
Integration into Advanced Materials and Nanotechnology Research
Heterocyclic compounds, including oxazoles, are increasingly being investigated for their unique electronic and photophysical properties, making them suitable for applications in materials science and nanotechnology. ijpsonline.comijpsonline.com Future research into this compound could unlock its potential in these cutting-edge fields.
Emerging avenues include:
Organic Electronics: Related heterocyclic systems like thiadiazoles are used as organic semiconductors in Organic Light-Emitting Diodes (OLEDs), solar cells, and sensors. researchgate.net The specific electronic properties conferred by the chlorophenyl and oxazole moieties could be harnessed for similar applications.
Functional Polymers: The methanamine group provides a reactive handle for incorporating the molecule into polymer chains, creating functional materials with tailored optical, electronic, or self-assembly properties.
Corrosion Inhibition: Oxazole derivatives have been identified as potential anti-corrosive agents, an application that could be explored for this compound. ijpsonline.com
Development of High-Throughput Screening Methodologies for Derivative Libraries (for in vitro research)
To efficiently explore the biological potential of this compound, the development of high-throughput screening (HTS) methodologies is crucial. This involves creating a library of structurally diverse derivatives and screening them against various biological targets in a rapid and automated fashion.
Future work in this area should include:
Combinatorial Synthesis: Developing efficient synthetic routes to generate a large library of analogs by systematically modifying the substituents on the oxazole and phenyl rings.
Assay Development: Designing and validating robust in vitro assays suitable for HTS. This could include cell viability assays (e.g., MTT assay) to screen for cytotoxicity against cancer cell lines, enzyme inhibition assays, or receptor binding assays. uctm.edu
Computational Pre-screening: Utilizing in silico docking and pharmacokinetic property prediction to prioritize which derivatives are most likely to be active and possess favorable drug-like properties, thus focusing synthetic and screening efforts. nih.govuctm.edu
Role in Mechanistic Organic Chemistry Investigations
Beyond its potential applications, this compound can serve as a model compound for fundamental studies in mechanistic organic chemistry. Understanding its reactivity, stability, and electronic structure can provide broader insights into the chemistry of oxazoles.
Key areas for investigation include:
Reaction Mechanism Studies: Investigating the mechanisms of reactions involving the oxazole ring or the methanamine side chain. This can involve kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates.
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model the molecule's geometry, electronic properties (such as HOMO-LUMO energy levels), and reaction pathways. mdpi.com These theoretical calculations can complement experimental findings and provide deeper mechanistic insights. researchgate.net
Structural Analysis: Detailed analysis using techniques like single-crystal X-ray diffraction can reveal precise information about bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity. mdpi.comresearchgate.net
Q & A
Basic: What synthetic strategies are effective for preparing (5-(4-Chlorophenyl)oxazol-4-yl)methanamine?
Answer:
The compound can be synthesized via cyclocondensation of 4-chlorophenyl-substituted precursors with appropriate nitriles or amines. For example:
- Oxadiazole Ring Formation : Cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) at 120°C, as demonstrated for structurally analogous 1,3,4-oxadiazole derivatives .
- Functional Group Modifications : Post-synthetic modifications, such as introducing the methanamine group via reductive amination or substitution reactions, can be optimized using catalytic hydrogenation or nucleophilic displacement .
Validation : Confirm the structure via H/C NMR, IR (amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) to match the exact mass (e.g., 193.0102 for related chlorophenyl-oxazole derivatives) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with standards .
- Spectroscopy :
- Impurity Profiling : Reference standards like (4-chlorophenyl)(4-hydroxyphenyl)methanone (EP impurity guidelines) can identify byproducts .
Advanced: How can computational tools like Multiwfn elucidate noncovalent interactions in this compound?
Answer:
- Electron Density Topology : Use Multiwfn to compute the electron localization function (ELF) and localized orbital locator (LOL) to map regions of high electron density (e.g., oxazole ring) for nucleophilic/electrophilic reactivity .
- Noncovalent Interaction (NCI) Analysis : Generate NCI isosurfaces (via reduced density gradient) to visualize hydrogen bonding (e.g., NH₂ group) and π-π stacking (chlorophenyl ring) .
- Methodology : Optimize geometry at B3LYP/6-311+G(d,p) level, then export wavefunction files to Multiwfn for analysis .
Advanced: How do structural modifications at the oxazole ring influence biological activity?
Answer:
- Substitution Effects : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate antifungal activity. For example, 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole derivatives showed enhanced bioactivity in antifungal assays .
- Bioassay Design : Test derivatives against Candida albicans (MIC assay) and compare with control fluconazole. Use structure-activity relationship (SAR) models to correlate logP values with membrane permeability .
Advanced: How can contradictions in reported biological activities be resolved methodologically?
Answer:
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), inoculum size (1–5 × 10³ CFU/mL), and incubation time (24–48 hrs) to minimize variability .
- Data Reproducibility : Validate findings across multiple cell lines (e.g., human hepatocellular carcinoma vs. primary hepatocytes) and use orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) .
- Meta-Analysis : Apply multivariate regression to published datasets, weighting for sample size and assay type .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Synthesize hydrochloride salts (e.g., methanamine hydrochloride) to enhance aqueous solubility, as seen in analogous [2-(4-chlorophenyl)thiazol-4-yl]methanamine derivatives .
- Prodrug Design : Introduce acetyl or PEGylated groups at the methanamine moiety to improve plasma stability. Monitor hydrolysis rates via LC-MS in simulated gastric fluid .
Advanced: How can researchers predict metabolic pathways of this compound?
Answer:
- In Silico Tools : Use GLORY or Meteor software to simulate Phase I oxidation (e.g., hydroxylation at the chlorophenyl ring) and Phase II glucuronidation .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Compare with exact mass databases (e.g., 207.0572 for potential hydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
